molecular formula C10H14N2S B12495908 2-(propylsulfanyl)-2,3-dihydro-1H-benzimidazole

2-(propylsulfanyl)-2,3-dihydro-1H-benzimidazole

Cat. No.: B12495908
M. Wt: 194.30 g/mol
InChI Key: FYWBZBZRUSPPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE is a heterocyclic compound featuring a benzodiazole ring system substituted with a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phthalaldehyde with O-protected tris-(hydroxyalkyl)aminomethanes in the presence of propane-1-thiol . This multicomponent reaction proceeds under mild conditions and yields the desired benzodiazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions: 2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The benzodiazole ring can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The propylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The benzodiazole ring system can also participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 2-(METHYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE
  • 2-(ETHYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE
  • 2-(BUTYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE

Comparison: Compared to its analogs, 2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE exhibits unique properties due to the length and flexibility of the propylsulfanyl group. This can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

2-propylsulfanyl-2,3-dihydro-1H-benzimidazole

InChI

InChI=1S/C10H14N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6,10-12H,2,7H2,1H3

InChI Key

FYWBZBZRUSPPNE-UHFFFAOYSA-N

Canonical SMILES

CCCSC1NC2=CC=CC=C2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.